
2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-1-benzopyran-7-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lonicerin is a bioactive flavonoid glycoside found in plants of the Lonicera japonica species and other honeysuckle plants. It exhibits significant anti-inflammatory and antioxidant activities and has been found to alleviate conditions such as ulcerative colitis and diabetic wounds by enhancing autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lonicerin can be isolated from the flower buds of Lonicera japonica through column purification techniques. The synthetic version of lonicerin is simple, feasible, and economical, making it convenient for industrial-scale manufacturing .
Industrial Production Methods
The industrial production of lonicerin involves the extraction of flavonoids from honeysuckle plants, followed by purification processes to isolate lonicerin. This method ensures the production of high-purity lonicerin suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Lonicerin undergoes several types of chemical reactions, including:
Oxidation: Lonicerin exhibits antioxidant properties, which involve redox reactions that neutralize free radicals.
Substitution: Lonicerin can undergo substitution reactions, especially in the presence of specific enzymes or catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving lonicerin include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbic acid. The reactions typically occur under mild conditions, often in aqueous solutions .
Major Products Formed
The major products formed from reactions involving lonicerin include various metabolites that retain its bioactive properties. These metabolites contribute to its therapeutic effects in biological systems .
Scientific Research Applications
Lonicerin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study flavonoid chemistry and its interactions with other molecules.
Biology: Investigated for its role in cellular processes such as autophagy, apoptosis, and cell proliferation.
Medicine: Explored for its therapeutic potential in treating conditions like ulcerative colitis, diabetic wounds, and acute lung injury
Mechanism of Action
Lonicerin exerts its effects through several molecular mechanisms:
Autophagy Enhancement: Lonicerin promotes autophagy by upregulating the expression of Sirt1, a key regulator of autophagy and cellular stress responses.
Anti-inflammatory Action: It inhibits the activation of inflammatory pathways, such as the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant Activity: Lonicerin neutralizes free radicals and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Lonicerin is compared with other flavonoid glycosides such as hyperoside and luteolin. While all these compounds exhibit anti-inflammatory and antioxidant activities, lonicerin is unique in its ability to enhance autophagy and promote wound healing .
Similar Compounds
Hyperoside: Another flavonoid glycoside with similar anti-inflammatory properties.
Luteolin: Known for its antioxidant and anti-inflammatory effects.
Loniceroside A: Exhibits anti-inflammatory activity comparable to aspirin.
Lonicerin stands out due to its specific molecular targets and pathways, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C27H30O15 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3 |
InChI Key |
SHPPXMGVUDNKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B13391306.png)
![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B13391314.png)
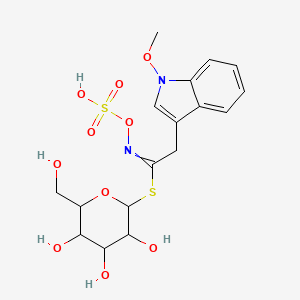
![sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide](/img/structure/B13391321.png)
![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)

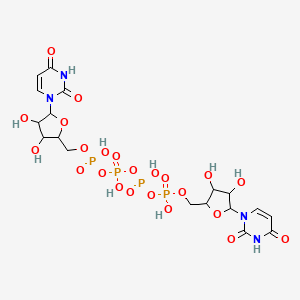
![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)

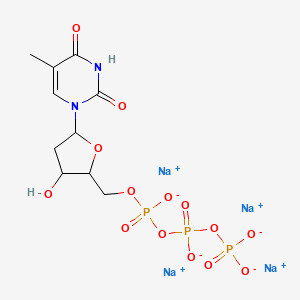
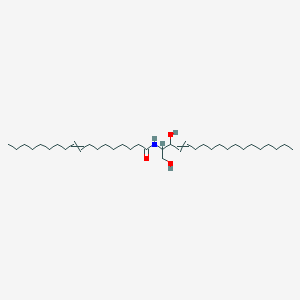
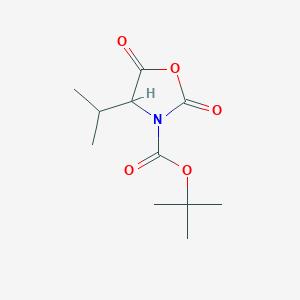
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391363.png)
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391369.png)
